N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Overview
Description
N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as FBP, is a compound that has gained attention in recent years due to its potential therapeutic applications. FBP is a piperazine derivative that has been synthesized and studied for its ability to interact with various biological targets.
Mechanism of Action
The exact mechanism of action of N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is not fully understood. However, it is believed to act as a modulator of neurotransmitter activity by binding to specific receptors in the brain. N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been shown to bind to dopamine, serotonin, and norepinephrine receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its antidepressant and analgesic effects. N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has also been shown to decrease levels of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments is its high purity and stability. This makes it easier to control and manipulate in experiments. However, N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can be expensive to synthesize, which may limit its use in some labs. Additionally, N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several future directions for research on N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have neuroprotective effects in animal models, which may make it a promising candidate for further study. Additionally, N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine may have potential as a treatment for drug addiction, as it has been shown to modulate the activity of the dopamine system. Further research is needed to fully understand the potential therapeutic applications of N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine.
Conclusion:
In conclusion, N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound. N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been extensively studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antidepressant effects. Its mechanism of action is not fully understood, but it is believed to modulate neurotransmitter activity by binding to specific receptors in the brain. Future research on N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine may lead to new treatments for a variety of neurological and psychiatric disorders.
Scientific Research Applications
N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has also been investigated for its ability to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These findings suggest that N-(3-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine may have potential as a treatment for a variety of neurological and psychiatric disorders.
properties
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3/c23-21-9-3-5-18(15-21)16-24-26-13-11-25(12-14-26)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b24-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYPYMTJDCMDF-LFVJCYFKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine | |
CAS RN |
303102-33-2 | |
Record name | N-(3-FLUOROBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.